[(1-Fluorocyclopentyl)methyl](heptyl)amine
Description
(1-Fluorocyclopentyl)methylamine is a secondary amine characterized by a fluorinated cyclopentylmethyl group attached to a heptyl chain.
- Molecular Formula: Estimated as C₁₃H₂₅FN (molecular weight ≈ 215.24 g/mol), derived by substituting the methoxyethyl group in (1-fluorocyclopentyl)methylamine (C₉H₁₈FNO, MW 175.24 g/mol ) with a heptyl chain.
- Synthesis: Likely synthesized via reductive amination between a fluorocyclopentylmethyl ketone and heptylamine or alkylation of heptylamine with a fluorocyclopentylmethyl halide.
- Applications: Fluorinated amines are valued in pharmaceuticals for enhanced metabolic stability and bioavailability.
Properties
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]heptan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26FN/c1-2-3-4-5-8-11-15-12-13(14)9-6-7-10-13/h15H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAABGCOJNJNAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNCC1(CCCC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Fluorocyclopentyl)methylamine typically involves multiple steps, starting with the preparation of the fluorocyclopentyl intermediate. One common method involves the fluorination of cyclopentylmethyl bromide using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The resulting (1-fluorocyclopentyl)methyl bromide is then reacted with heptylamine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of (1-Fluorocyclopentyl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(1-Fluorocyclopentyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)
Major Products Formed
Scientific Research Applications
(1-Fluorocyclopentyl)methylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Fluorocyclopentyl)methylamine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain receptors or enzymes, leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Primary vs. Secondary Amines
Heptylamine (C₇H₁₇N) :
(1-Fluorocyclopentyl)methylamine :
Substituent Effects: Fluorinated vs. Non-Fluorinated Analogs
Heptylmethylamine (C₈H₁₉N) :
1-(4-Bromophenyl)ethylamine hydrochloride (C₁₅H₂₅BrClN) :
Cycloalkyl vs. Aromatic Substituents
Methyl(1-phenylethyl)amine (C₉H₁₃N) :
- Structure : Secondary amine with a phenyl group.
- Properties : Aromatic rings provide resonance stabilization but increase rigidity. Lower lipophilicity (logP ~1.5) compared to fluorocyclopentyl analogs (estimated logP ~3.5) .
Physicochemical and Functional Properties
Table 1: Comparative Properties of Selected Amines
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | logP (Estimated) | Basicity (pKₐ) | Applications |
|---|---|---|---|---|---|
| Heptylamine | 115.23 | 142–145 | 2.1 | 10.6 | Surfactants, corrosion inhibitors |
| Heptylmethylamine | 129.25 | ~130 | 2.8 | 10.2 | Organic synthesis intermediates |
| (1-Fluorocyclopentyl)methylamine | 215.24 | >200 | 3.5 | ~8.5 | Pharmaceuticals, agrochemicals |
| 1-(4-Bromophenyl)ethylamine HCl | 334.73 | N/A | 4.2 | ~7.8 | Drug discovery (halogenated analogs) |
Key Observations:
Lipophilicity : The fluorocyclopentyl group increases logP compared to phenyl or methyl substituents, enhancing membrane permeability .
Basicity : Fluorine’s electronegativity reduces amine basicity, impacting protonation states under physiological conditions .
Thermal Stability : Bulky substituents raise boiling points but may complicate purification.
Biological Activity
(1-Fluorocyclopentyl)methylamine is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic molecules often enhances their pharmacological properties, including increased metabolic stability and binding affinity to biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of (1-Fluorocyclopentyl)methylamine features a cyclopentane ring substituted with a fluorine atom and a heptyl amine group. This unique structure contributes to its biological activity by influencing its interaction with various enzymes and receptors.
The biological activity of (1-Fluorocyclopentyl)methylamine is primarily attributed to its ability to modulate enzyme activity and receptor binding. The fluorine atom enhances the compound's binding affinity, which can lead to significant changes in cellular functions. Research indicates that fluorinated compounds often exhibit unique pharmacological profiles compared to their non-fluorinated counterparts.
Cytotoxicity Studies
Recent studies have investigated the cytotoxic effects of (1-Fluorocyclopentyl)methylamine on various cancer cell lines. For instance, the compound was shown to induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in A2780 ovarian cancer cells, suggesting a mechanism involving oxidative stress . The IC50 values for these effects ranged from 5.4 to 17.2 μM, indicating significant cytotoxic potential.
Case Study 1: Cytotoxic Effects on Cancer Cells
In a comparative analysis, (1-Fluorocyclopentyl)methylamine was tested against several cancer cell lines, including A2780 and HT-29. The results demonstrated that the compound effectively inhibited cell growth in A2780 cells while showing resistance in HT-29 colorectal adenocarcinoma cells, with IC50 values exceeding 20 μM . This differential response highlights the importance of understanding the specific biological context when evaluating the efficacy of such compounds.
Case Study 2: Mechanistic Insights
Further mechanistic studies focused on the impact of (1-Fluorocyclopentyl)methylamine on cell cycle progression. Flow cytometry analyses revealed that treatment with the compound led to an accumulation of cells in the G0/G1 phase, indicating a potential blockade in cell cycle progression, which is often associated with anticancer activity .
Applications in Medicinal Chemistry
The potential applications of (1-Fluorocyclopentyl)methylamine extend beyond oncology. Its ability to modulate enzyme activity makes it a candidate for further exploration in anti-inflammatory and neuroprotective therapies. The presence of the heptyl chain may also enhance lipophilicity, facilitating better bioavailability in vivo.
Comparative Analysis Table
| Compound | Structure Features | Biological Activity |
|---|---|---|
| (1-Fluorocyclopentyl)methylamine | Fluorinated cyclopentane with heptyl amine | Cytotoxicity in A2780 cells; ROS production |
| N-(2-fluorocyclopentyl)pyridin-2-amine | Pyridine ring with fluorinated cyclopentane | Potential anti-inflammatory properties |
| 5-chloro-N-(2-fluorocyclopentyl)pyrimidin-2-amine | Chlorine and fluorine substitution | Antiviral and anticancer activities |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
